

Saquinavir: A Technical Guide to the First-in-Class HIV Protease Inhibitor

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Compound of Interest

Compound Name: Saquinavir

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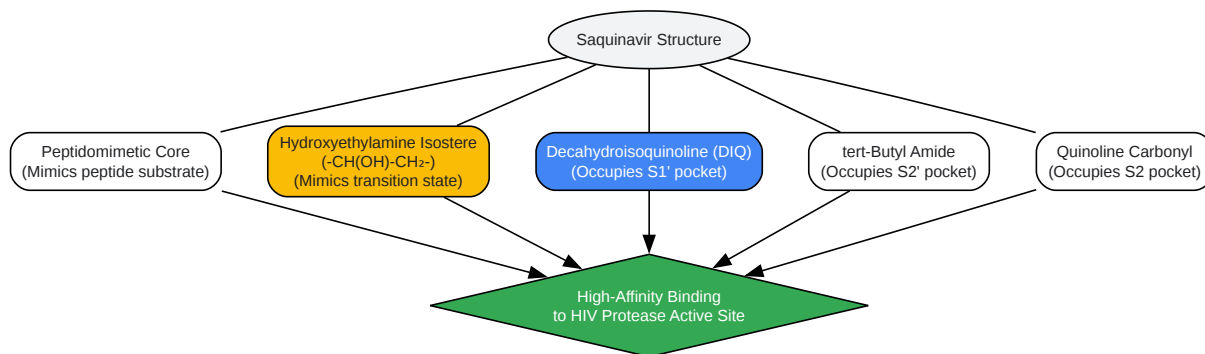
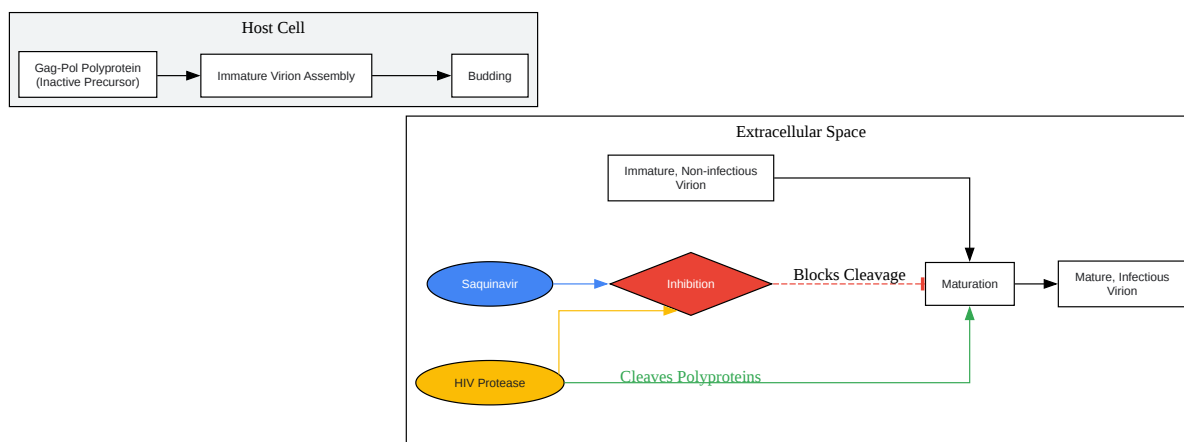
Abstract

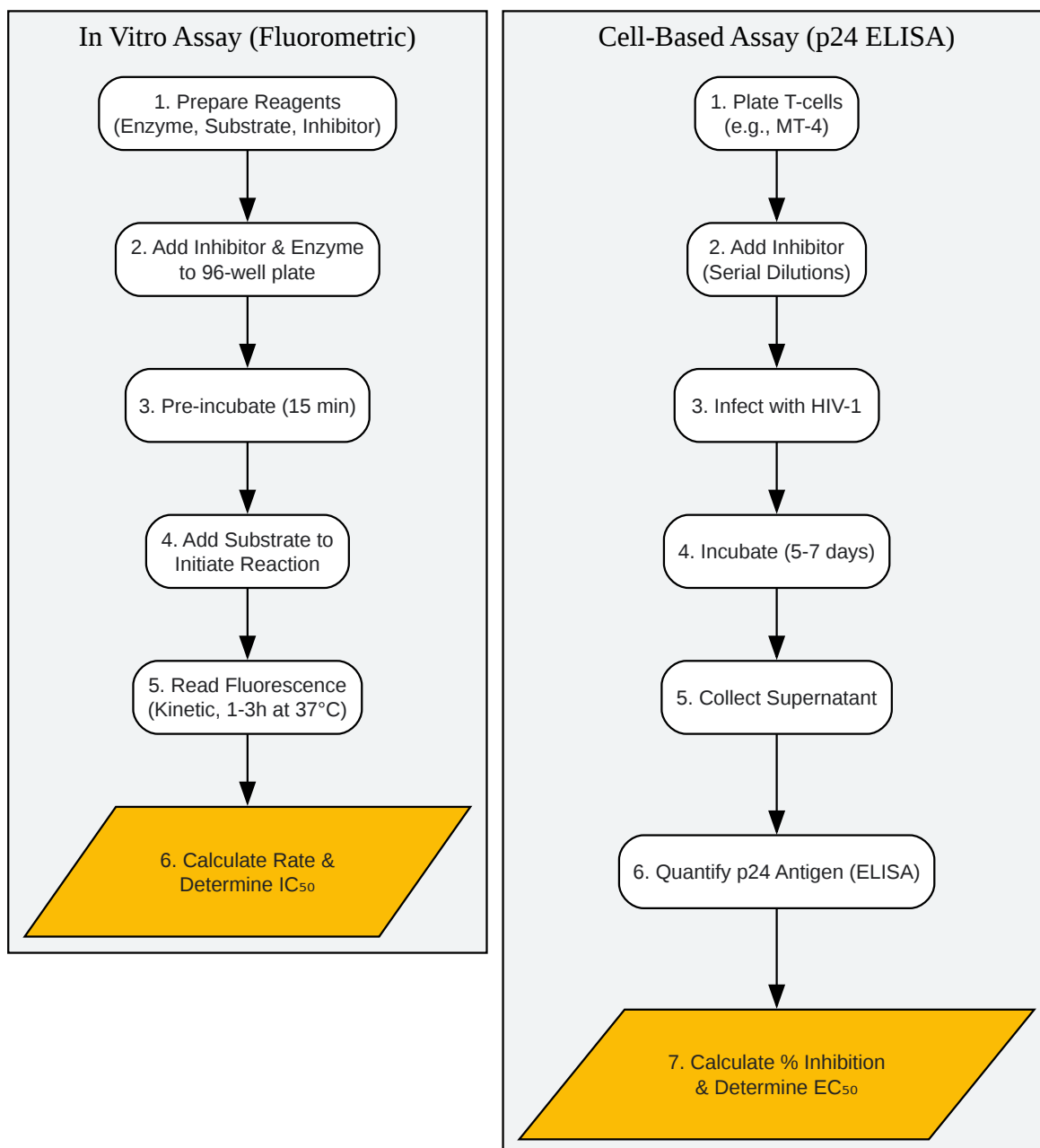
Saquinavir (brand name Invirase®) holds a pivotal place in the history of antiretroviral therapy. As the first Human Immunodeficiency Virus (HIV) protease inhibitor approved by the U.S. Food and Drug Administration (FDA) in December 1995, its introduction fundamentally changed the treatment paradigm for HIV/AIDS.[1] The arrival of **saquinavir** and other protease inhibitors shortly thereafter marked the beginning of the highly active antiretroviral therapy (HAART) era, which transformed HIV infection from a terminal illness into a manageable chronic condition.[1][2][3] This technical guide provides an in-depth overview of **saquinavir**, focusing on its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols for its evaluation, and its structure-activity relationship.

Mechanism of Action

HIV protease is a viral enzyme essential for the HIV life cycle.[4][5] It functions during the maturation stage of the virus, after it has budded from the host cell.[6][7] The protease cleaves newly synthesized, long-chain viral polyproteins (specifically the Gag and Gag-Pol polyproteins) into smaller, functional proteins and enzymes, such as reverse transcriptase, integrase, and protease itself.[5][8][9][10] This cleavage process is critical for the assembly of a mature, infectious virion.[4][5][6]

Saquinavir is a peptidomimetic, rationally designed as a transition-state analog of the HIV protease substrate.^[11] Its structure contains a hydroxyethylamine scaffold that mimics the tetrahedral transition state of the peptide bond cleavage site (specifically Phe-Pro residues), but which cannot be cleaved by the enzyme.^{[11][12][13]} By binding tightly and competitively to the active site of both HIV-1 and HIV-2 proteases, **saquinavir** blocks the enzymatic activity.^{[1][8][9]} This inhibition prevents the processing of viral polyproteins, leading to the production of immature, disorganized, and non-infectious viral particles.^{[9][11][14]}





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